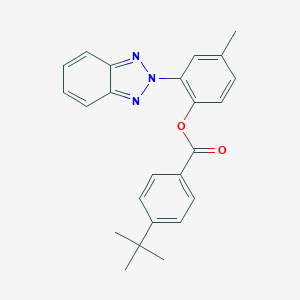![molecular formula C22H16N4O3S B388213 6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B388213.png)
6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that features a combination of pyrrole, thiazole, and benzimidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of 4-nitrobenzaldehyde with 2-acetylpyrrole to form the intermediate 2-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]acetophenone. This intermediate is then cyclized with 2-aminothiazole under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its complex structure and potential biological activity.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure suggests it could bind to specific enzymes or receptors, potentially inhibiting or activating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Indole Derivatives: Compounds with the indole nucleus, which have diverse biological and clinical applications.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their antimicrobial properties.
Uniqueness
6,7-DIMETHYL-2-{(E)-1-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is unique due to its combination of multiple heterocyclic rings, which can confer a wide range of chemical and biological properties
Eigenschaften
Molekularformel |
C22H16N4O3S |
|---|---|
Molekulargewicht |
416.5g/mol |
IUPAC-Name |
(2E)-6,7-dimethyl-2-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H16N4O3S/c1-13-10-18-19(11-14(13)2)25-21(27)20(30-22(25)23-18)12-17-4-3-9-24(17)15-5-7-16(8-6-15)26(28)29/h3-12H,1-2H3/b20-12+ |
InChI-Schlüssel |
BZPIZCZZTXEPGD-UDWIEESQSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])SC3=N2 |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])/SC3=N2 |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=CN4C5=CC=C(C=C5)[N+](=O)[O-])SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3'-(3-CHLORO-2-METHYLPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B388130.png)
![1-[3'-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B388131.png)
![ethyl 2-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388133.png)
![ETHYL (2E)-2-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388135.png)
![diethyl 3-methyl-5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B388136.png)
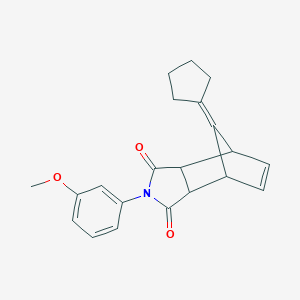
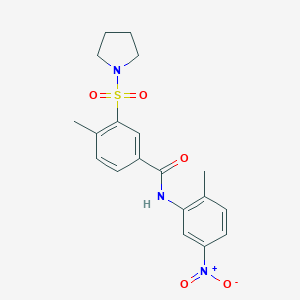
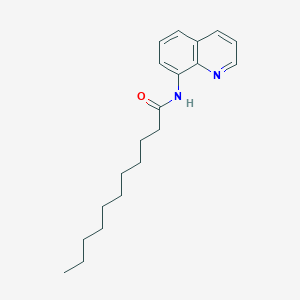


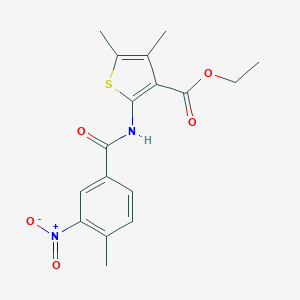
![4-[3-({[5-(4-Chlorophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol](/img/structure/B388148.png)

